molecular formula C4H10NO3PS B10856052 Acephate-d3

Acephate-d3

Cat. No.: B10856052
M. Wt: 186.19 g/mol
InChI Key: YASYVMFAVPKPKE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acephate-d3 involves the incorporation of deuterium into the acetyl group of acephate. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Acephate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include methamidophos-d3 from oxidation, acephate from reduction, and various substituted derivatives from substitution reactions .

Properties

Molecular Formula

C4H10NO3PS

Molecular Weight

186.19 g/mol

IUPAC Name

2,2,2-trideuterio-N-[methoxy(methylsulfanyl)phosphoryl]acetamide

InChI

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3

InChI Key

YASYVMFAVPKPKE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NP(=O)(OC)SC

Canonical SMILES

CC(=O)NP(=O)(OC)SC

Origin of Product

United States

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